
Boc-1-Aminocyclopropylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-1-Aminocyclopropylmethanol, also known as tert-butyl 1-(hydroxymethyl)cyclopropylcarbamate, is a compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is a solid at ambient temperature and is commonly used in organic synthesis, particularly in the protection of amine groups.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Boc-1-Aminocyclopropylmethanol typically involves the protection of amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. One common method involves dissolving the starting amine in anhydrous acetonitrile, adding anhydrous potassium carbonate, and then reacting with Boc2O at elevated temperatures . The reaction mixture is then filtered to remove solids, and the filtrate is concentrated under reduced pressure to obtain the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of eco-friendly and solvent-free conditions is also explored to enhance green chemistry practices .
化学反応の分析
Types of Reactions
Boc-1-Aminocyclopropylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclopropylcarbamate derivatives, while reduction can produce cyclopropylmethanol derivatives .
科学的研究の応用
Boc-1-Aminocyclopropylmethanol is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of Boc-1-Aminocyclopropylmethanol primarily involves its role as a protecting group. The Boc group (tert-butoxycarbonyl) is introduced to protect the amine functionality during synthetic transformations. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions to regenerate the free amine . The molecular targets and pathways involved in this process are related to the stability and reactivity of the Boc group under different chemical environments .
類似化合物との比較
Similar Compounds
Some compounds similar to Boc-1-Aminocyclopropylmethanol include:
- Boc-1-Amino-2-methylcyclopropanol
- Boc-1-Amino-3-methylcyclopropanol
- Boc-1-Amino-4-methylcyclopropanol
Uniqueness
This compound is unique due to its specific cyclopropyl structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of amine groups are required .
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
tert-butyl 2-(1-aminocyclopropyl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)6(11)9(10)4-5-9/h6,11H,4-5,10H2,1-3H3 |
InChIキー |
XYAVKJBXNUQIQC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C1(CC1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


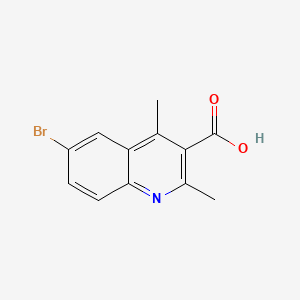
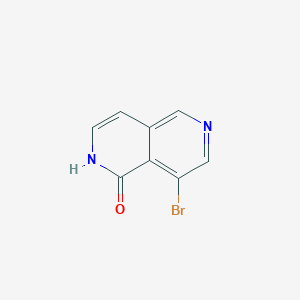
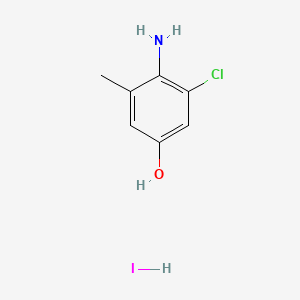
![2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid](/img/structure/B15298450.png)
![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid](/img/structure/B15298465.png)

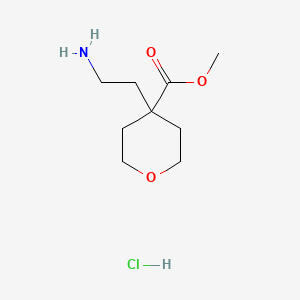



![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B15298494.png)
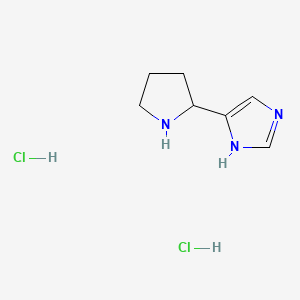

![4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B15298530.png)
